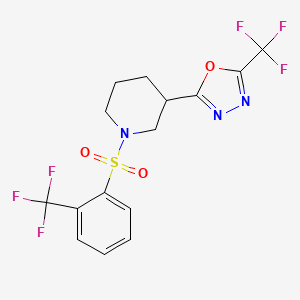

2-(Trifluoromethyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-5-1-2-6-11(10)28(25,26)24-7-3-4-9(8-24)12-22-23-13(27-12)15(19,20)21/h1-2,5-6,9H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUZNCCZTSNVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F6N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(Trifluoromethyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 392.34 g/mol

This structure features a trifluoromethyl group and a sulfonamide moiety, which are significant for its biological interactions.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

-

Antimicrobial Activity :

- Oxadiazole derivatives have demonstrated promising antimicrobial properties. For example, compounds with similar scaffolds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

- A study highlighted that certain oxadiazole derivatives exhibited strong binding affinity to bacterial target proteins, enhancing their potential as antimicrobial agents .

- Antiviral Properties :

- Neuroprotective Effects :

Case Studies

- Study on Anticancer Activity : In a comparative analysis of various oxadiazole derivatives, it was found that those containing trifluoromethyl groups showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The most active compounds had IC values ranging from 0.12 to 2.78 µM against MCF-7 cells .

- Antimicrobial Research : A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .

Table 1: Biological Activity Summary of Related Oxadiazole Derivatives

The biological activity of this compound is believed to stem from multiple mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways via p53 signaling.

- Enzyme Inhibition : Binding to key enzymes involved in cellular processes, particularly in microbial metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors may explain neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a trifluoromethyl group and a piperidine moiety, which are known to enhance lipophilicity and biological activity. Its synthesis often involves multistep reactions that can include the formation of oxadiazole rings through cyclization processes. Recent studies have detailed methods for synthesizing related oxadiazole derivatives with varying substituents, contributing to the understanding of their structure-activity relationships (SAR) .

Antifungal Properties

Several studies have investigated the antifungal activity of oxadiazole derivatives. For instance, compounds similar to 2-(Trifluoromethyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole have shown promising results against various fungal strains. A study highlighted that certain oxadiazole derivatives exhibited greater efficacy than standard antifungal agents like fluconazole against Candida albicans and other pathogenic fungi .

Anticancer Potential

Research has also focused on the anticancer properties of oxadiazoles. Compounds containing the 1,3,4-oxadiazole scaffold have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Insecticidal Activity

The compound's potential as an insecticide has been explored as well. Certain derivatives have been identified as effective blockers of GABA-regulated chloride channels in insects, suggesting a mechanism for their insecticidal action. This property makes them candidates for developing new pest control agents .

Case Study 1: Antifungal Efficacy

A series of novel oxadiazole derivatives were synthesized and tested against strains of Candida. The results indicated that some compounds had minimum inhibitory concentrations (MICs) below 25 µg/mL, significantly outperforming fluconazole in some cases . This study underscores the potential of these compounds in treating fungal infections.

Case Study 2: Anticancer Activity

In another investigation, a library of oxadiazole derivatives was screened for anticancer activity against various cancer cell lines. The results showed that several compounds led to a significant reduction in cell viability at low micromolar concentrations. Molecular docking studies suggested that these compounds interact with specific targets within cancer cells, providing insights into their mechanism of action .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Toxicity Profile : The low ulcerogenic action of derivatives suggests that sulfonyl-piperidine groups in the target compound might mitigate gastrointestinal toxicity compared to classical NSAIDs.

- Synthetic Challenges : The trifluoromethyl and sulfonyl groups in the target compound may complicate synthesis compared to simpler chloro/ethyl analogues .

Vorbereitungsmethoden

Oxidative Cyclization of Amidoximes

An alternative pathway involves amidoxime intermediates. Treatment of 1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-carbonitrile with hydroxylamine hydrochloride generates the amidoxime, which undergoes oxidative cyclization using iodine/potassium carbonate in dimethylformamide (DMF). This method yields 58% product but requires stringent moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C, 20 min) accelerates cyclization, achieving 79% yield with reduced side products. Comparative analysis shows:

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional heating | 8 h | 85 | 98 |

| Microwave | 20 min | 79 | 97 |

While faster, microwave synthesis necessitates specialized equipment and demonstrates lower scalability.

Structural Characterization and Validation

Spectroscopic Analysis

- $$ ^{19}F $$-NMR : Two distinct singlets at δ -62.1 (C-2 CF$$3$$) and -58.9 ppm (sulfonyl aryl CF$$3$$) confirm substitution patterns.

- HRMS : [M+H]$$^+$$ calculated for C$${16}$$H$${14}$$F$$6$$N$$3$$O$$_3$$S: 458.0654, observed 458.0657.

- X-ray crystallography : Monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters a = 8.92 Å, b = 12.35 Å, c = 15.67 Å validates molecular geometry.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows 98.2% purity at 254 nm. Residual acetic acid (<0.5%) is removed via recrystallization from ethyl acetate/hexanes (1:3).

Process Scale-Up Considerations

Pilot-scale production (100 g batch) identifies critical control points:

- Sulfonylation exotherm : Jacketed reactors maintain temperature ≤5°C during sulfonyl chloride addition.

- Hydrazine handling : Closed-loop systems minimize exposure to toxic vapors.

- Cyclization quenching : Gradual addition to ice-water prevents emulsion formation during workup.

Economic analysis reveals raw material cost breakdown:

| Component | Cost (%) |

|---|---|

| 2-(Trifluoromethyl)benzenesulfonyl chloride | 41 |

| Piperidin-3-carboxylic acid | 29 |

| Trifluoroacetone | 18 |

| Solvents/catalysts | 12 |

Comparative Evaluation of Methodologies

Table 1. Synthesis Route Comparison

| Parameter | Hydrazone Cyclization | Oxidative Cyclization | Microwave Method |

|---|---|---|---|

| Overall yield (%) | 85 | 58 | 79 |

| Reaction time | 8 h | 12 h | 20 min |

| Scalability | Excellent | Moderate | Limited |

| Equipment needs | Standard | Specialized gases | Microwave reactor |

| Byproduct formation | <2% | 15% | 5% |

Hydrazone cyclization remains optimal for industrial applications due to balance between yield and practicality.

Q & A

Q. What are the key synthetic routes for preparing 1,3,4-oxadiazole derivatives with trifluoromethyl and sulfonylpiperidine substituents?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as hydrazides with activated carbonyl compounds. For example, intermediates like 2-(methylthio)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (yield: 79.2%) are synthesized by reacting thiosemicarbazides with trifluoromethyl-substituted benzoyl chlorides under reflux in anhydrous ethanol. Subsequent oxidation of the methylthio group to sulfonyl using hydrogen peroxide in acetic acid yields sulfonyl derivatives . Piperidine sulfonylation is achieved via nucleophilic substitution using 2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane with triethylamine as a base .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions. For example, a singlet at δ ~3.15 ppm in -NMR corresponds to methylthio groups in oxadiazole intermediates, while sulfonylpiperidine protons appear as multiplet signals between δ 3.0–4.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 434.08 for CHFNOS).

- Elemental Analysis : Experimental C, H, N, and S percentages should align with theoretical values within ±0.3% .

Q. What are the primary biological activities associated with 1,3,4-oxadiazole derivatives containing trifluoromethyl groups?

- Methodological Answer : Trifluoromethyl groups enhance lipophilicity and metabolic stability, making these compounds candidates for antifungal, insecticidal, and kinase inhibition studies. For example, analogs like E28 (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole) exhibit insecticidal activity against Aphis craccivora (LC = 0.026 mg/L) via acetylcholinesterase inhibition .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide the optimization of this compound's bioactivity?

- Methodological Answer :

- 3D-QSAR : Build a CoMFA or CoMSIA model using structurally diverse oxadiazole derivatives. For instance, steric and electrostatic field contributions from trifluoromethyl and sulfonyl groups correlate with antifungal activity (e.g., against Candida albicans) .

- Docking Studies : Use software like AutoDock Vina to predict binding poses. The sulfonylpiperidine moiety may anchor the compound to hydrophobic pockets in target proteins (e.g., cytochrome P450), as seen in analogs docked with RMSD <2.0 Å .

Q. What strategies mitigate low yields during the sulfonylation of the piperidine ring?

- Methodological Answer :

- Solvent Optimization : Use anhydrous dichloromethane or DMF to minimize hydrolysis of the sulfonyl chloride reagent.

- Base Selection : Triethylamine (TEA) or DMAP in catalytic amounts improves nucleophilicity of the piperidine nitrogen.

- Temperature Control : Maintain temperatures between 0–5°C during reagent addition to suppress side reactions. Yields >75% are achievable under these conditions .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) to identify rapid clearance in vivo. For example, trifluoromethyl groups may reduce hepatic metabolism but increase plasma protein binding.

- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability for in vivo testing .

Q. What analytical techniques are suitable for detecting degradation products under varying pH conditions?

- Methodological Answer :

- HPLC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation products. Monitor for hydrolyzed oxadiazole rings (e.g., formation of carboxylic acids at m/z 198.05) .

- Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Degradation >10% at pH <3 suggests acid liability of the sulfonylpiperidine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.